
2,6-Octadienoic acid, 3,7-dimethyl-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Octadienoic acid, 3,7-dimethyl-, ethyl ester, also known as ethyl geranate, is an organic compound with the molecular formula C12H20O2. It is a colorless liquid with a pleasant, fruity odor, commonly used in the fragrance and flavor industries. This compound is a derivative of geranic acid, where the carboxylic acid group is esterified with ethanol.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Octadienoic acid, 3,7-dimethyl-, ethyl ester typically involves the esterification of geranic acid with ethanol. This reaction is catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction can be represented as follows:
Geranic acid+EthanolAcid catalystEthyl geranate+Water
Industrial Production Methods
In industrial settings, the esterification process is often carried out in large reactors with continuous removal of water to drive the reaction to completion. The use of azeotropic distillation or molecular sieves can help in the efficient removal of water. Additionally, the reaction may be performed under reduced pressure to enhance the yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Octadienoic acid, 3,7-dimethyl-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Geranic acid or geranial (an aldehyde).
Reduction: Geraniol (an alcohol).
Substitution: Various esters or amides depending on the nucleophile used.
Applications De Recherche Scientifique
2,6-Octadienoic acid, 3,7-dimethyl-, ethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant activities.
Industry: Widely used in the fragrance and flavor industries due to its pleasant odor and taste.
Mécanisme D'action
The mechanism of action of 2,6-Octadienoic acid, 3,7-dimethyl-, ethyl ester involves its interaction with various molecular targets and pathways. In biological systems, it may exert its effects by:
Binding to receptors: Interacting with olfactory receptors to produce its characteristic odor.
Enzyme inhibition: Inhibiting enzymes involved in microbial growth, contributing to its antimicrobial properties.
Antioxidant activity: Scavenging free radicals and reducing oxidative stress.
Comparaison Avec Des Composés Similaires
2,6-Octadienoic acid, 3,7-dimethyl-, ethyl ester can be compared with other similar compounds, such as:
Methyl geranate: The methyl ester of geranic acid, which has similar properties but a slightly different odor profile.
Geraniol: The alcohol derivative of geranic acid, known for its strong rose-like fragrance.
Geranic acid: The parent carboxylic acid, which is less volatile and has a more pungent odor.
These compounds share similar chemical structures and properties but differ in their specific applications and sensory characteristics.
Propriétés
Numéro CAS |
13058-12-3 |
|---|---|
Formule moléculaire |
C12H20O2 |
Poids moléculaire |
196.29 g/mol |
Nom IUPAC |
ethyl (2E)-3,7-dimethylocta-2,6-dienoate |
InChI |
InChI=1S/C12H20O2/c1-5-14-12(13)9-11(4)8-6-7-10(2)3/h7,9H,5-6,8H2,1-4H3/b11-9+ |
Clé InChI |
ZPKNTCZTABQJPS-PKNBQFBNSA-N |
SMILES |
CCOC(=O)C=C(C)CCC=C(C)C |
SMILES isomérique |
CCOC(=O)/C=C(\C)/CCC=C(C)C |
SMILES canonique |
CCOC(=O)C=C(C)CCC=C(C)C |
| 13058-12-3 | |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


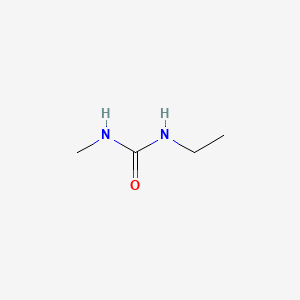
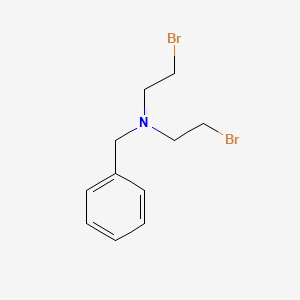
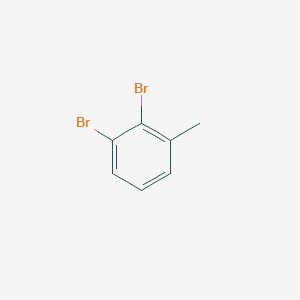
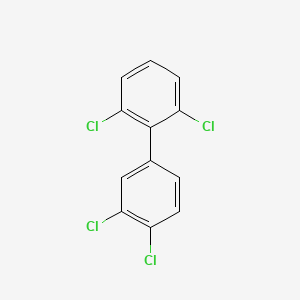
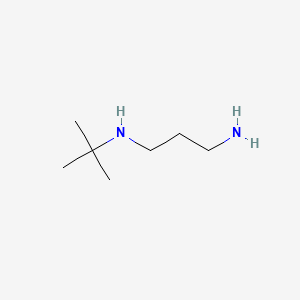
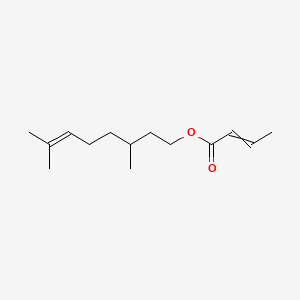


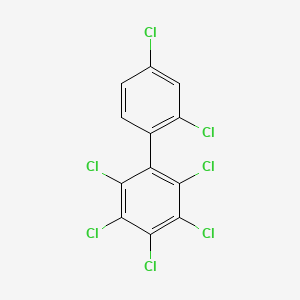
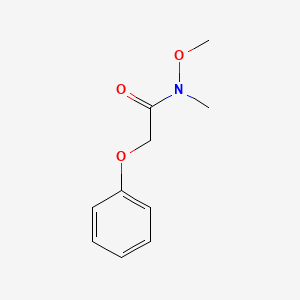
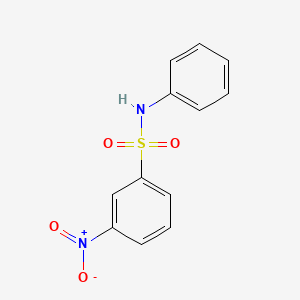
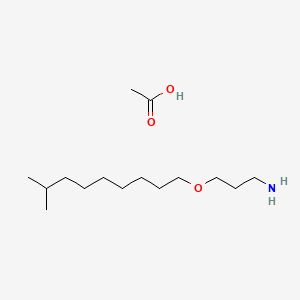
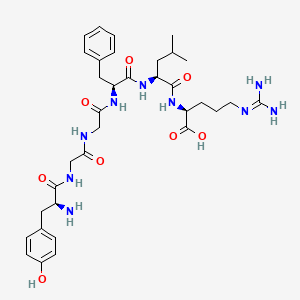
![(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B1594533.png)
